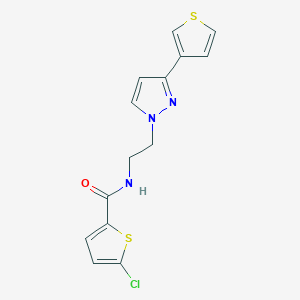
5-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their diverse biological activities, often synthesized for pharmaceutical and material science research. Its structure suggests potential interactions with biological receptors, given the presence of thiophene, pyrazole, and carboxamide functionalities, which are common in drugs and agrochemicals.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with the formation of the core pyrazole or thiophene ring, followed by functionalization with various groups. For example, a related pyrazole derivative was synthesized by reacting specific precursors with semicarbazide, underpinning the versatility of such methods in generating complex molecules (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using X-ray diffraction, revealing intricate details such as bond lengths, angles, and the spatial arrangement of atoms. These structures are stabilized by various intermolecular interactions, including hydrogen bonding, which significantly influences their biological activities (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds with thiophene and pyrazole rings engage in a wide range of chemical reactions, facilitated by their reactive functional groups. For instance, Suzuki cross-coupling reactions have been employed to synthesize derivatives with varied substituents, affecting their electronic and optical properties (Ahmad et al., 2021).
Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
Research has delved into the synthesis and reaction mechanisms of compounds related to "5-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide", highlighting innovative synthetic routes and mechanistic insights. For example, Ledenyova et al. (2018) discussed the ANRORC rearrangement involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, leading to N-formylated products, showcasing a novel reaction pathway that could be relevant to synthesizing structurally similar compounds (Ledenyova et al., 2018). Similarly, Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nucleophiles, producing a range of heterocyclic derivatives, which could provide insights into synthesizing the compound (Mohareb et al., 2004).
Potential Applications in Drug Discovery
The structural complexity and unique chemical properties of "this compound" and related compounds have made them subjects of investigation for potential pharmaceutical applications. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their anti-tumor activities, demonstrating the potential of similar compounds in medicinal chemistry (Gomha et al., 2016).
Material Science and Chemical Properties
The compound's derivatives have been investigated for their material properties and chemical reactivity. Kanwal et al. (2022) studied pyrazole-thiophene-based amide derivatives, focusing on their synthesis, structural features, and nonlinear optical properties through computational applications. This research highlights the potential of these compounds in developing materials with specific optical properties, which could be relevant for "this compound" (Kanwal et al., 2022).
Propriétés
IUPAC Name |
5-chloro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-13-2-1-12(21-13)14(19)16-5-7-18-6-3-11(17-18)10-4-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSQLAAYHXQXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

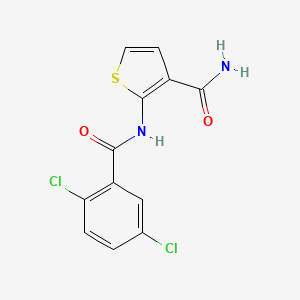
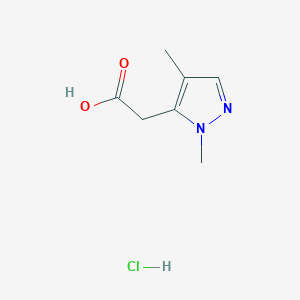
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
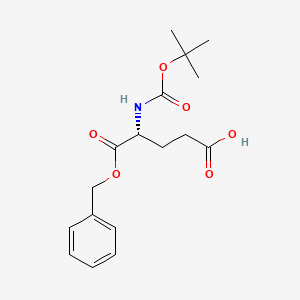
![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)
![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)
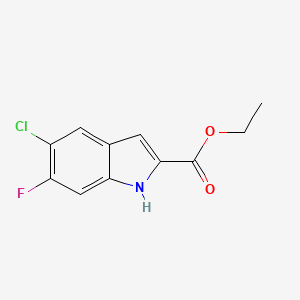
![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)
![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)



![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)